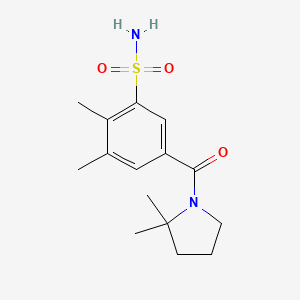
5-(2,2-Dimethylpyrrolidine-1-carbonyl)-2,3-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,2-Dimethylpyrrolidine-1-carbonyl)-2,3-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMP323 and belongs to the class of sulfonamide compounds.
Mécanisme D'action
The mechanism of action of 5-(2,2-Dimethylpyrrolidine-1-carbonyl)-2,3-dimethylbenzenesulfonamide involves the inhibition of enzymes such as carbonic anhydrases, histone deacetylases, and proteases. These enzymes play crucial roles in various biological processes, and their inhibition can lead to the suppression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
5-(2,2-Dimethylpyrrolidine-1-carbonyl)-2,3-dimethylbenzenesulfonamide has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and suppress viral infections. Moreover, DMP323 has been found to possess antioxidant activity, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,2-Dimethylpyrrolidine-1-carbonyl)-2,3-dimethylbenzenesulfonamide has several advantages for lab experiments. This compound is easy to synthesize, and its purity can be easily determined using standard analytical techniques such as HPLC and NMR. Moreover, DMP323 has been found to exhibit good solubility in various solvents, which makes it suitable for in vitro studies.
However, there are some limitations associated with the use of 5-(2,2-Dimethylpyrrolidine-1-carbonyl)-2,3-dimethylbenzenesulfonamide in lab experiments. This compound has been found to exhibit poor stability under acidic conditions, which can limit its use in certain studies. Moreover, the high cost of DMP323 can be a limiting factor for some researchers.
Orientations Futures
There are several future directions for the research on 5-(2,2-Dimethylpyrrolidine-1-carbonyl)-2,3-dimethylbenzenesulfonamide. One potential direction is to explore the potential of DMP323 as a therapeutic agent for various diseases such as cancer and inflammation. Moreover, the development of new synthetic strategies for the preparation of DMP323 analogs can lead to the discovery of more potent inhibitors of enzymes involved in various diseases. Furthermore, the investigation of the pharmacokinetics and pharmacodynamics of DMP323 can provide valuable insights into its potential clinical applications.
Méthodes De Synthèse
The synthesis of 5-(2,2-Dimethylpyrrolidine-1-carbonyl)-2,3-dimethylbenzenesulfonamide involves the reaction of 2,3-dimethylbenzenesulfonyl chloride with 2,2-dimethylpyrrolidine-1-carboxamide in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces DMP323 as a white solid in good yield.
Applications De Recherche Scientifique
5-(2,2-Dimethylpyrrolidine-1-carbonyl)-2,3-dimethylbenzenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. This compound has been found to exhibit potent inhibitory activity against several enzymes involved in various diseases, including cancer, inflammation, and viral infections. Moreover, DMP323 has been shown to possess antimicrobial activity against various strains of bacteria and fungi.
Propriétés
IUPAC Name |
5-(2,2-dimethylpyrrolidine-1-carbonyl)-2,3-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-10-8-12(9-13(11(10)2)21(16,19)20)14(18)17-7-5-6-15(17,3)4/h8-9H,5-7H2,1-4H3,(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAZQFZBOOLKMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)N)C(=O)N2CCCC2(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

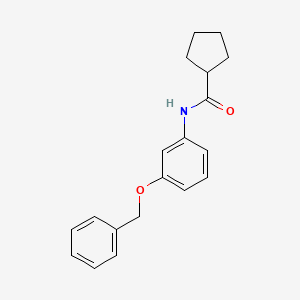
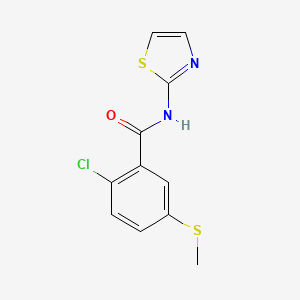
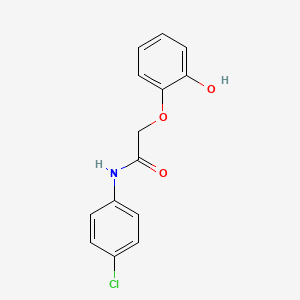
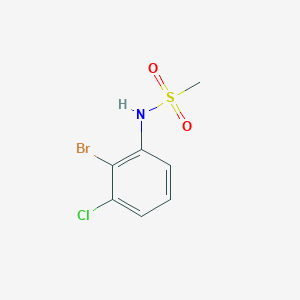
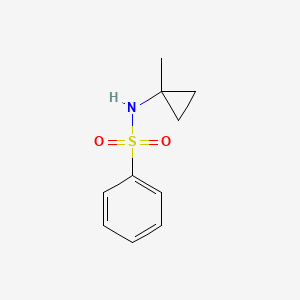
![2-[3-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]amino]phenyl]acetic acid](/img/structure/B7580722.png)
![2-[3-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]phenyl]acetic acid](/img/structure/B7580729.png)
![[2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580735.png)
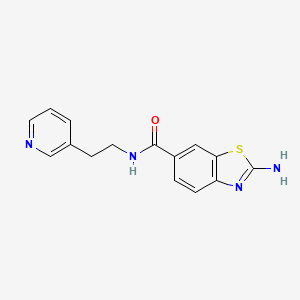
![ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate](/img/structure/B7580752.png)
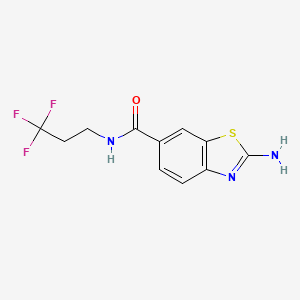
![[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580762.png)
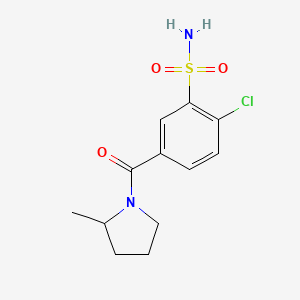
![2-Methyl-5-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7580770.png)